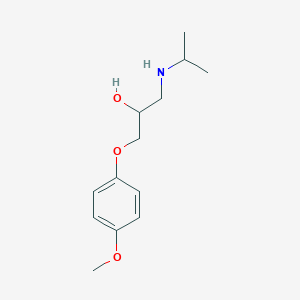
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely studied compound in the field of pharmacology due to its potential therapeutic applications.
作用机制
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol works by selectively blocking the beta-2 adrenergic receptors in the body. These receptors are responsible for regulating the dilation and constriction of the airways in the lungs, as well as the contraction and relaxation of the heart muscle. By blocking these receptors, 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol can help to reduce the symptoms of asthma and other respiratory disorders, as well as improve heart function in patients with cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol include a reduction in bronchospasm, an increase in airway diameter, and a decrease in mucus production in the lungs. It also helps to improve heart function by reducing heart rate and blood pressure. However, it should be noted that the effects of this compound are selective to the beta-2 adrenergic receptors and do not affect the other adrenergic receptors in the body.
实验室实验的优点和局限性
One of the advantages of using 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its selectivity for the beta-2 adrenergic receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenergic receptors in the body. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Therefore, it is important to carefully control the dosage and concentration of the compound in lab experiments to avoid unwanted effects.
未来方向
There are several future directions for the study of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol. One area of research is the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and obesity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different physiological systems in the body.
合成方法
The synthesis of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol involves the reaction of 4-methoxyphenol with allyl bromide to form 4-allyloxyanisole. This compound is then reacted with isopropylamine to form 1-(isopropylamino)-4-allyloxybenzene. Finally, the compound is subjected to a reduction reaction using sodium borohydride to form 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol.
科学研究应用
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It is also being studied for its potential use in the treatment of heart failure, hypertension, and other cardiovascular diseases.
属性
产品名称 |
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChI 键 |
MROZGJJLUZDWPG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)







